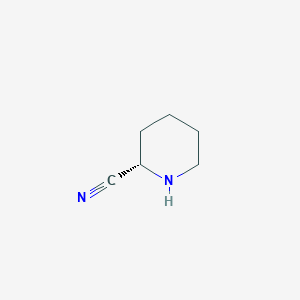

(S)-2-Cyanopiperidine

Description

Strategic Importance of Chiral Piperidine (B6355638) Scaffolds in Organic Synthesis

Chiral piperidine scaffolds are considered "privileged structures" in medicinal chemistry. nih.govthieme-connect.comresearchgate.net Their presence in a molecule can significantly influence its pharmacological profile, including binding affinity to biological targets, membrane permeability, and metabolic stability. thieme-connect.comresearchgate.netresearchgate.net The rigid, three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.gov The ability to synthesize enantiomerically pure piperidine derivatives is therefore of paramount importance for the development of new therapeutic agents. thieme-connect.comresearchgate.net

The strategic introduction of chiral piperidine scaffolds can lead to:

Modulation of physicochemical properties. thieme-connect.comresearchgate.net

Enhancement of biological activities and selectivity. thieme-connect.comresearchgate.net

Improvement of pharmacokinetic properties. thieme-connect.comresearchgate.net

Reduction of cardiac hERG toxicity. thieme-connect.comresearchgate.net

The Enantioselective Imperative: Rationalizing the Focus on (S)-Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. This "enantioselective imperative" drives the demand for methods that can produce single enantiomers of chiral compounds. nih.gov The focus on the (S)-stereoisomer of 2-cyanopiperidine (B128535) often stems from its utility as a precursor for the synthesis of naturally occurring alkaloids and other bioactive molecules that possess the corresponding (S)-stereochemistry at that position. scispace.comjst.go.jp Enantioselective synthesis, which includes methods like asymmetric catalysis and the use of chiral auxiliaries, is crucial for accessing these stereochemically pure building blocks. acs.orgumich.edunih.govrsc.org

Positional Significance of the Cyano Group in Piperidine Derivatives for Synthetic Transformations

The cyano group at the C2 position of the piperidine ring is a key functional handle that can be transformed into a variety of other functionalities. This versatility is a major reason for the synthetic utility of (S)-2-cyanopiperidine. rsc.orgrsc.org The electron-withdrawing nature of the nitrile can also influence the reactivity of the piperidine ring itself.

Key transformations of the cyano group include:

Reduction to a primary amine (aminomethylpiperidine). researchgate.netacs.orgacs.org

Hydrolysis to a carboxylic acid (pipecolic acid). scispace.comjst.go.jp

Addition of organometallic reagents to form ketones after hydrolysis. acs.org

Conversion to an imidate , which can then be further modified. rsc.org

These transformations allow for the elaboration of the piperidine scaffold into more complex structures. For instance, the reduction of the cyano group to an amine is a key step in the synthesis of various diamine derivatives. researchgate.netacs.orgacs.org

Contextualizing this compound within Chiral Heterocyclic Chemistry

This compound is a significant member of the broader class of chiral heterocyclic compounds. cem.commsu.edu Heterocycles are fundamental components of a vast number of natural products and synthetic drugs. cem.commsu.edu The development of synthetic methods to access enantiomerically pure heterocycles is a major focus of contemporary organic chemistry. mdpi.com Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have proven particularly effective for the preparation of chiral building blocks like this compound. scispace.comjst.go.jpresearchgate.net This compound serves as a key intermediate in the synthesis of various 2-substituted piperidine alkaloids, highlighting its importance in the field. scispace.comjst.go.jp

Properties

IUPAC Name |

(2S)-piperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217629-89-4 | |

| Record name | 2-Piperidinecarbonitrile, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDP9PG5VPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereocontrolled Synthetic Methodologies for S 2 Cyanopiperidine

Asymmetric Synthesis Approaches to the Piperidine (B6355638) Core

The direct construction of the chiral piperidine framework with control over the stereochemistry at the C2 position is a significant area of research. These methods aim to introduce the desired chirality during the formation of the heterocyclic ring.

Chemoenzymatic Reaction Pathways for Enantioselective Introduction of Chirality

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and environmentally benign synthetic routes. mdpi.com This approach is particularly effective for establishing chirality in precursors that are later converted to the target molecule.

A notable chemoenzymatic strategy for synthesizing (S)-2-cyanopiperidine involves the use of oxynitrilase enzymes. researchgate.net These enzymes catalyze the enantioselective addition of hydrogen cyanide to aldehydes, producing chiral cyanohydrins. nih.govrsc.org

The synthesis commences with an (R)-oxynitrilase-catalyzed reaction to prepare (R)-(+)-6-bromo-2-hydroxyhexanenitrile. This key step establishes the desired stereocenter. Subsequent chemical steps involve the cyclization of this chiral cyanohydrin to form the piperidine ring, yielding this compound. researchgate.net The versatility of this intermediate is demonstrated by its successful use in the synthesis of (S)-2-aminomethylpiperidine, (R)-(−)-coniine, and (S)-(−)-pipecolic acid. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| (R)-oxynitrilase | 6-bromohexanal | (R)-(+)-6-bromo-2-hydroxyhexanenitrile | High |

Stereoselective Cyclization Protocols

Stereoselective cyclization reactions are fundamental in constructing the piperidine ring with a defined stereochemistry. These methods often involve intramolecular reactions where a chiral center on the acyclic precursor directs the formation of the new stereocenter during ring closure.

Recent advancements in this area include acid-mediated 6-endo-trig cyclizations of amine-substituted enones, which have been successful in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. researchgate.net While not directly yielding this compound, these methodologies highlight the potential of cyclization strategies in controlling the stereochemistry of substituted piperidines. Another approach involves the diastereoselective reduction of chiral bicyclic lactams, which can be derived from the cyclodehydration of achiral aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol. rsc.org This strategy has been used for the enantioselective synthesis of 2-arylpiperidines. rsc.org

Multi-Component Coupling Reactions for Chiral Piperidine Assembly

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. taylorfrancis.comscispace.com These reactions are advantageous due to their operational simplicity and atom economy. scispace.com

One such approach involves a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This method utilizes a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine, such as α-methyl benzylamine, to form a chiral dihydropyridinone. This intermediate serves as a versatile precursor for various chiral piperidine compounds. rsc.org While this specific example does not directly produce this compound, the principle of using MCRs to assemble chiral piperidine cores is a significant strategy. taylorfrancis.comrsc.org

| Reaction Type | Key Components | Intermediate | Stereocontrol |

| Vinylogous Mannich-type Reaction | 1,3-bis-trimethylsily enol ether, Aldehyde, Chiral α-methyl benzylamine | Chiral 2,3-dihydropyridinone | High |

Anodic Cyanation for Regio- and Stereoselective Functionalization

Electrochemical methods, specifically anodic cyanation, provide a direct route for the introduction of a cyano group onto a pre-formed piperidine ring. This method can exhibit both regio- and stereoselectivity.

The anodic cyanation of N-substituted piperidines has been shown to proceed with a high degree of regioselectivity. nih.gov For instance, the electrochemical oxidation of (S)-1-(1-phenylethyl)-piperidine in the presence of sodium cyanide affords the corresponding α-aminonitrile with a diastereomeric ratio of 53:47. researchgate.net The stereochemical outcome is influenced by the axial attack of the cyanide on the intermediate iminium ion. nih.gov Furthermore, the use of a chiral auxiliary on the nitrogen atom can control the absolute configuration of the newly formed stereocenter. researchgate.net Another electrochemical approach utilizes 9-azabicyclononane N-oxyl (ABNO) as a catalytic mediator to achieve α-cyanation of secondary piperidines without the need for N-H bond protection. nih.gov This method also demonstrates stereoselectivity, with the stereochemistry being rationalized by the axial attack of cyanide on the intermediate imine. nih.gov

| Method | Substrate | Key Reagents | Stereoselectivity |

| Anodic Cyanation | (S)-1-(1-phenylethyl)-piperidine | NaCN, LiClO4 | 53:47 dr researchgate.net |

| ABNO-Mediated Electro-oxidation | 2-Substituted Piperidines | ABNO, NaCN | Diastereoselective (Axial attack) nih.gov |

Derivatization from Pre-Existing Chiral Synthons

An alternative and powerful strategy for the synthesis of this compound is to start with a readily available, enantiomerically pure molecule, often referred to as a chiral synthon or part of the "chiral pool". slideshare.netrsc.org This approach leverages the inherent chirality of natural products like amino acids or carbohydrates to avoid the need for asymmetric induction or resolution steps.

For example, L-proline, a naturally occurring amino acid, can serve as a chiral precursor. A practical synthesis of a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV inhibitors, has been achieved from L-proline. beilstein-journals.org The process involves the conversion of the carboxylic acid moiety of an N-acylated proline derivative into a carbonitrile via an amide intermediate. beilstein-journals.org A similar conceptual approach could be envisioned for the synthesis of this compound from a suitable six-membered chiral precursor.

The use of chiral pool synthons provides a reliable and often more economical route to enantiopure compounds, as the stereochemistry is pre-determined by the starting material. slideshare.netresearchgate.net

Conversion of Chiral Pipecolic Acid Derivatives

The direct conversion of the carboxylic acid functionality of (S)-pipecolic acid into a nitrile group presents a straightforward synthetic route to this compound. This transformation typically involves the conversion of the carboxylic acid to a primary amide, followed by dehydration. To achieve this, the nitrogen of the piperidine ring must first be protected.

A common strategy involves the N-protection of (S)-pipecolic acid, for example, with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The protected pipecolic acid is then converted to the corresponding primary amide, N-protected-(S)-pipecolinamide. This amide can be subsequently dehydrated using a variety of reagents to yield the desired N-protected-(S)-2-cyanopiperidine. The final step involves the deprotection of the nitrogen to afford this compound.

Table 1: Example of a reaction sequence for the conversion of (S)-pipecolic acid to this compound

| Step | Reactants | Reagents | Product |

| 1 | (S)-Pipecolic acid | Di-tert-butyl dicarbonate (Boc)₂O, Base | N-Boc-(S)-pipecolic acid |

| 2 | N-Boc-(S)-pipecolic acid | Isobutyl chloroformate, NH₃ | N-Boc-(S)-pipecolinamide |

| 3 | N-Boc-(S)-pipecolinamide | Dehydrating agent (e.g., POCl₃, TFAA) | N-Boc-(S)-2-cyanopiperidine |

| 4 | N-Boc-(S)-2-cyanopiperidine | Acid (e.g., TFA, HCl) | This compound |

Stereospecific Transformations of Other Chiral Piperidine Precursors

Alternative stereocontrolled syntheses of this compound have been developed that utilize other chiral piperidine precursors. These methods rely on the stereospecific introduction of the cyano group at the C2 position of the piperidine ring.

One notable approach is the chemoenzymatic synthesis, which provides a highly enantioselective route. This method can start from a non-piperidine chiral precursor, such as (R)-(+)-6-bromo-2-hydroxyhexanenitrile, which undergoes cyclization to form the piperidine ring and subsequently this compound. researchgate.net

Another strategy involves the dynamic kinetic resolution of N-protected 2-lithiopiperidines. In this method, a racemic mixture of an N-protected 2-lithiopiperidine is treated with a chiral ligand and an electrophile that introduces the cyano group (or a precursor). The chiral ligand facilitates the preferential reaction of one enantiomer of the lithiated piperidine, leading to an enantioenriched product. For instance, the dynamic resolution of N-Boc-2-lithiopiperidine has been utilized to synthesize various 2-substituted piperidines with high enantioselectivity.

Furthermore, methods involving the stereoselective cyclization of acyclic precursors bearing a chiral auxiliary can be employed. N-acyliminium ion cyclizations, for example, have been used to construct piperidine rings with high stereocontrol, which can then be further functionalized to introduce the cyano group. clockss.orgresearchgate.netarkat-usa.org

N-Protection Strategies in the Synthetic Sequence

The most commonly used N-protecting groups in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). The Boc group has been successfully employed in syntheses involving the dehydration of pipecolinamides and in dynamic kinetic resolutions of 2-lithiopiperidines.

The Cbz group is another popular choice, offering stability to acidic and some basic conditions. Its removal is typically achieved through catalytic hydrogenation, which is a mild and efficient method. The Cbz group can be advantageous when acidic conditions for deprotection are not compatible with other functional groups in the molecule.

The selection between these and other protecting groups depends on the specific synthetic route and the compatibility of the protecting group with the reagents and intermediates involved. An effective N-protection strategy is essential for a successful stereocontrolled synthesis of this compound.

Table 2: Common N-Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Advanced Chemical Reactivity and Transformations of S 2 Cyanopiperidine

Reactivity of the Nitrile Functionality

The cyano group is a powerful functional handle due to its electrophilicity and its ability to be transformed into other valuable functional groups. nih.gov

The carbon atom of the nitrile group in (S)-2-Cyanopiperidine is electrophilic and susceptible to attack by various nucleophiles. quimicaorganica.org This reaction typically leads to the formation of an intermediate imine anion, which can be subsequently hydrolyzed to yield a ketone. This transformation effectively converts the cyano group into a carbonyl group, providing access to a range of piperidine-based ketones. Common nucleophiles used in this context include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). The choice of nucleophile determines the nature of the R-group introduced.

| Nucleophile (Reagent) | Intermediate | Final Product (after Hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide | (S)-1-(Piperidin-2-yl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | Iminolithium salt | (S)-Phenyl(piperidin-2-yl)methanone |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Iminomagnesium chloride | (S)-1-(Piperidin-2-yl)propan-1-one |

The nitrile group can undergo several types of reductive transformations, either leading to its complete removal (decyanation) or its conversion into an aminomethyl group.

Reductive decyanation is a powerful synthetic strategy where the cyano group, after being used to facilitate other reactions (such as α-alkylation), is removed and replaced with a hydrogen atom. d-nb.info This process is particularly useful for α-aminonitriles like this compound. nih.gov The electron-withdrawing nature of the nitrile group makes it a beneficial feature in various reactions before its removal. d-nb.infonih.gov

Several methods exist for this transformation. Dissolving metal reductions, such as sodium or lithium in liquid ammonia, are widely used. nih.gov The mechanism involves an electron transfer to the nitrile, forming a radical anion intermediate, followed by the elimination of the cyanide ion. nih.gov Alternatively, hydride-based reagents can be employed. The loss of the cyanide ion from an α-aminonitrile can form an iminium ion, which is then reduced by a hydride donor. nih.gov

| Reagent/Conditions | Reaction Type | Product |

| Na / NH₃ (liq.) | Dissolving Metal Reduction | (S)-Piperidine |

| Li / NH₃ (liq.) | Dissolving Metal Reduction | (S)-Piperidine |

| NaBH₄ / AcOH | Hydride Reduction | (S)-Piperidine |

| Photoactivated Organic Electron Donors | Metal-Free Reduction | (S)-Piperidine |

The complete reduction of the nitrile functionality in this compound yields the corresponding primary amine, (S)-piperidin-2-ylmethanamine. This transformation is a fundamental route to 1,2-diamino motifs, which are prevalent in various biologically active molecules and ligands for asymmetric catalysis. This reduction can be achieved using powerful hydride-donating agents or through catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this conversion, providing the aminomethyl product in high yield. Catalytic hydrogenation over catalysts like Raney Nickel or Platinum oxide under a hydrogen atmosphere is another effective and widely used method.

| Reagent/Conditions | Reaction Type | Product |

| Lithium aluminum hydride (LiAlH₄) in THF | Hydride Reduction | (S)-Piperidin-2-ylmethanamine |

| H₂ / Raney Nickel, high pressure | Catalytic Hydrogenation | (S)-Piperidin-2-ylmethanamine |

| H₂ / PtO₂, EtOH | Catalytic Hydrogenation | (S)-Piperidin-2-ylmethanamine |

| Borane-tetrahydrofuran complex (BH₃·THF) | Hydride Reduction | (S)-Piperidin-2-ylmethanamine |

Reductive Transformations of the Nitrile Moiety

Alpha-Metallation and Subsequent Electrophilic Functionalization

The hydrogen atom on the carbon adjacent to the nitrile group (the C-2 position) is acidic due to the strong electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion via resonance. Deprotonation at this position using a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), generates a chiral α-cyano carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, allowing for the introduction of new substituents at the C-2 position of the piperidine (B6355638) ring. For this strategy to be effective, the piperidine nitrogen must first be protected, typically with a group like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), to prevent N-deprotonation.

The alkylation of the α-cyano carbanion derived from N-protected this compound is a diastereoselective process. The existing stereocenter at C-2 directs the approach of the incoming electrophile. The thermodynamically stable chair conformation of the piperidine ring plays a crucial role in determining the stereochemical outcome. The bulky N-protecting group (e.g., Boc) typically orients itself in the equatorial position to minimize steric strain. The lithiated intermediate is believed to adopt a conformation where the lithium cation is chelated between the nitrogen of the cyano group and the lone pair of the ring nitrogen. The incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less sterically hindered face, which is generally anti (trans) to the N-protecting group. This results in the formation of the trans-2-alkyl-2-cyanopiperidine as the major diastereomer.

| N-Protecting Group | Base | Electrophile (E⁺) | Major Diastereomer Product |

| Boc | LDA | Methyl iodide (CH₃I) | tert-butyl (2S,6R)-2-cyano-6-methylpiperidine-1-carboxylate |

| Boc | LDA | Benzyl bromide (BnBr) | tert-butyl (2S,6R)-6-benzyl-2-cyanopiperidine-1-carboxylate |

| Bn | LDA | Ethyl iodide (CH₃CH₂I) | (2S,6R)-1-benzyl-2-cyano-6-ethylpiperidine |

Intramolecular Cyclization and Ring-Forming Reactions

This compound is a versatile chiral building block that can be employed in a variety of intramolecular cyclization and ring-forming reactions to construct complex bicyclic and spirocyclic frameworks. These transformations are pivotal in the synthesis of alkaloids and other biologically active molecules.

One notable application is in the construction of the carbon framework of perhydrohistrionicotoxin (B1200193), a complex spiropiperidine alkaloid. rsc.org This synthesis utilizes an intramolecular Thorpe-Ziegler reaction, a key transformation for forming cyclic ketones from dinitriles. synarchive.combuchler-gmbh.comwikipedia.org In this specific synthetic route, a 2,4,6-trisubstituted-2-cyanopiperidine derivative is first synthesized. An essential step in this process is the anodic cyanation of a 2-alkyl-N-phenylpiperidine, which proceeds with high regioselectivity to introduce the cyano group at the 2-position. rsc.org The resulting aminonitrile is obtained as a mixture of epimers at C-6, with the major isomer having a trans configuration where the cyano group is axial and the alkyl substituent is equatorial. rsc.org

Following the introduction of the cyano group, a 4-cyanobutyl side chain is incorporated into the molecule, creating a dinitrile precursor. This dinitrile is then subjected to Thorpe-Ziegler annulation conditions, which involves a base-catalyzed intramolecular cyclization between the two nitrile groups. This reaction efficiently constructs the spiropiperidine core of the perhydrohistrionicotoxin framework. rsc.org

The Thorpe-Ziegler reaction proceeds through the deprotonation of the carbon alpha to one of the nitrile groups, followed by nucleophilic attack on the carbon of the second nitrile group. The resulting cyclic imine then tautomerizes to a more stable enamine. Subsequent hydrolysis of the enamine furnishes the desired cyclic ketone. This powerful ring-forming strategy highlights the utility of the cyano group in this compound derivatives as a key functional handle for constructing intricate molecular architectures.

Another significant ring-forming strategy involves the addition of organometallic reagents to the cyano group of chiral 2-cyanopiperidine (B128535) derivatives. For instance, the addition of lithium derivatives to (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) leads to the formation of an intermediate imino bicyclic system. acs.org This intramolecular cyclization is driven by the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile. The resulting metallo-imine intermediate is then poised for further transformations. This intermediate can be diastereoselectively reduced to yield substituted diamino alcohols, demonstrating a powerful method for generating stereochemically complex bicyclic structures. acs.org

The following table summarizes key intramolecular cyclization reactions involving derivatives of this compound:

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| 2-Cyano-2-(4-cyanobutyl)-4,6-disubstituted piperidine | Thorpe-Ziegler Annulation | Base (e.g., NaNH2) | Spirocyclic β-enaminonitrile | rsc.org |

| (-)-2-Cyano-6-phenyloxazolopiperidine | Addition/Intramolecular Cyclization | Organolithium reagents | Imino bicyclic system | acs.org |

Heteroatom-Directed Reactions and Regioselective Transformations

The nitrogen heteroatom within the this compound ring plays a crucial role in directing the regioselectivity of various chemical transformations. Its basicity and ability to coordinate with metals allow for controlled functionalization at specific positions on the piperidine ring.

A prime example of heteroatom-directed reactivity is the regioselective introduction of the cyano group itself at the C2 position. The anodic cyanation of 2-alkyl-N-phenylpiperidines demonstrates a high degree of regioselectivity, favoring the formation of 2-cyano-6-alkyl-N-phenylpiperidines. rsc.org This electrochemical oxidation process is influenced by the nitrogen atom, which facilitates the formation of an N-acyliminium ion intermediate, guiding the cyanide nucleophile to attack at the C2 position.

Furthermore, the nitrogen atom can direct metallation at the adjacent C2 position. The treatment of N-protected piperidines with strong bases like organolithium reagents can lead to deprotonation at C2, generating a nucleophilic organometallic species. This lithiated intermediate can then react with various electrophiles, allowing for the regioselective introduction of substituents at the 2-position. The stereochemical outcome of these reactions can be influenced by the N-protecting group and the reaction conditions.

The cyano group, once installed, also influences subsequent reactions. For example, the addition of organolithium reagents to the cyano group of N-protected 2-cyanopiperidines is a highly regioselective transformation. acs.org The inherent electrophilicity of the nitrile carbon directs the nucleophilic attack of the organometallic reagent, leading to the formation of an intermediate metallo-imine. This transformation is a key step in the synthesis of 2-(1-aminoalkyl)piperidines. acs.org The initial addition product is an imino bicyclic system, which can be trapped and further elaborated. acs.org

The table below provides examples of heteroatom-directed and regioselective transformations of this compound and its precursors:

| Substrate | Reaction | Reagent(s) | Regioselectivity | Product | Reference |

| 2-Alkyl-N-phenylpiperidine | Anodic Cyanation | NaCN, MeOH, Electrolysis | C2 | 2-Cyano-6-alkyl-N-phenylpiperidine | rsc.org |

| (-)-2-Cyano-6-phenyloxazolopiperidine | Nucleophilic Addition to Cyano Group | Organolithium reagents (e.g., PhLi) | C2 (cyano carbon) | Intermediate imino bicyclic system | acs.org |

Diastereoselective Control in Remote Derivatizations

The chiral center at the C2 position of this compound exerts significant stereochemical control over subsequent reactions, enabling the diastereoselective synthesis of polysubstituted piperidines. This stereocontrol can be transmitted through both cyclic and acyclic transition states, influencing the facial selectivity of reactions at both adjacent and remote positions.

A compelling example of this diastereoselective control is observed in the reduction of the imino bicyclic systems formed from the addition of organolithium reagents to (-)-2-cyano-6-phenyloxazolopiperidine. acs.org The reduction of this intermediate can be performed diastereoselectively to furnish substituted diamino alcohols. acs.org The stereochemical outcome of the reduction is dictated by the existing stereochemistry of the piperidine ring, which directs the approach of the hydride reagent to one face of the imine double bond.

Furthermore, in the synthesis of the perhydrohistrionicotoxin framework, the stereochemistry of the starting 2-cyanopiperidine derivative influences the stereochemical outcome of subsequent transformations. The electrochemical oxidation of 4-methyl-6-pentyl-N-phenylpiperidine to introduce the cyano group at C2 results in the formation of the trisubstituted aminonitrile as a single diastereomer with a purity of greater than 98% de. rsc.org This high level of diastereoselectivity is a testament to the directing effect of the substituents already present on the piperidine ring.

The stereochemical integrity of the C2 center is crucial for controlling the conformation of the piperidine ring, which in turn dictates the facial selectivity of reactions at other ring positions. For example, alkylation or other electrophilic additions to enolates derived from N-protected 2-cyanopiperidine derivatives can proceed with high diastereoselectivity due to the conformational bias imposed by the C2 substituent.

The following table summarizes key findings in the diastereoselective derivatization of this compound derivatives:

| Substrate | Reaction | Reagent(s) | Diastereoselectivity | Product | Reference |

| Intermediate Imino Bicyclic System | Reduction | LiAlH4 | High | Diastereomerically enriched diamino alcohols | acs.org |

| 4-Methyl-6-pentyl-N-phenylpiperidine | Anodic Cyanation | NaCN, MeOH | >98% de | Single diastereomer of 2-cyano-4-methyl-6-pentyl-N-phenylpiperidine | rsc.org |

Applications of S 2 Cyanopiperidine As a Versatile Chiral Building Block

Construction of Highly Substituted Chiral Piperidine (B6355638) Derivatives

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. ajchem-a.comsemanticscholar.org (S)-2-Cyanopiperidine serves as an excellent starting material for the synthesis of highly substituted chiral piperidine derivatives, allowing for the introduction of various functional groups with a high degree of stereocontrol. The nitrile group can be transformed into a range of functionalities, or it can act as a handle for the introduction of substituents at the C-2 position.

Research has demonstrated that the electrochemical cyanation of N-substituted 2-alkylpiperidines can lead to the formation of 2-cyano-6-alkylpiperidines with a high degree of regioselectivity. nih.gov In these reactions, the major isomer formed often exhibits a trans configuration where the cyano group is in an axial position and the alkyl substituent is equatorial. nih.gov This methodology provides a pathway to diastereomerically enriched 2,6-disubstituted piperidines.

Furthermore, the development of catalytic asymmetric methods has enabled the synthesis of enantioenriched piperidine derivatives. For instance, copper-catalyzed asymmetric cyclizative aminoboration has been employed for the synthesis of 2,3-cis-disubstituted piperidines, which are challenging to prepare using conventional methods. researchgate.net While not directly starting from this compound, these advanced strategies highlight the importance of chiral piperidine synthesis, a field where this compound is a key player due to its pre-existing stereocenter. The conversion of the cyano group in this compound to other functionalities allows for the synthesis of a diverse library of chiral piperidine analogs.

Enantioselective Synthesis of Chiral Amines and Diamines

Chiral amines and diamines are crucial components in many biologically active compounds and are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.govrsc.org this compound is a valuable precursor for the enantioselective synthesis of these important molecular entities.

The reduction of the nitrile group in this compound provides direct access to (S)-2-aminomethylpiperidine, a chiral 1,2-diamine. researchgate.net This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting diamine possesses two stereogenic centers, with the stereochemistry at C-2 being derived from the starting material. These chiral diamines are valuable building blocks for the synthesis of more complex molecules and can also be utilized as chiral ligands in asymmetric catalysis. For example, enantiopure piperidine diamine derivatives have been synthesized as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. semanticscholar.org

The versatility of this compound allows for the synthesis of a range of chiral amines by manipulation of the piperidine ring and the cyano group. The ability to introduce substituents at various positions on the piperidine ring prior to or after the transformation of the nitrile group enables the creation of a diverse array of chiral amines and diamines with well-defined stereochemistry.

Key Intermediate in Complex Molecule Total Synthesis

The utility of this compound as a chiral building block is prominently showcased in its application as a key intermediate in the total synthesis of complex natural products, particularly piperidine alkaloids, and other biologically important molecules like chiral amino acids.

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov this compound has proven to be an invaluable starting material for the asymmetric synthesis of several of these alkaloids.

Coniine: (R)-(−)-Coniine, the toxic principle of poison hemlock, is a classic target in organic synthesis. wikipedia.orgmdpi.com The synthesis of (R)-(−)-coniine has been accomplished starting from this compound. researchgate.net This synthesis involves the introduction of a propyl group at the C-2 position, which can be achieved through various synthetic manipulations of the cyano group. The stereochemistry at the C-2 position of this compound dictates the stereochemistry of the final product. The first synthesis of coniine was achieved by Ladenburg in 1886. wikipedia.orgresearchgate.net

Pseudoconhydrine: The synthesis of the alkaloid pseudoconhydrine has also been achieved, showcasing the utility of forming the six-membered piperidine ring and introducing oxygenation stereoselectively. nih.gov While this specific route does not explicitly start from this compound, it highlights the general strategies employed in the synthesis of such alkaloids, where a pre-formed chiral piperidine synthon like this compound would be highly advantageous.

Myrtine: Myrtine, a quinolizidine alkaloid, has been synthesized from precursors derived from the piperidine scaffold. researchgate.netresearchgate.net The synthesis of (±)-myrtine has been accomplished through a conjugate addition of a racemic 2-piperidylacetate ester to an acetylenic sulfone, followed by intramolecular acylation. researchgate.net An enantioselective synthesis starting from an enantiopure piperidine derivative like this compound would provide access to a specific enantiomer of myrtine.

The following table summarizes the piperidine alkaloids synthesized using strategies involving the piperidine scaffold, with this compound being a key potential starting material for enantioselective routes.

| Alkaloid | Key Synthetic Strategy | Reference |

| (R)-(−)-Coniine | Functionalization of the C-2 position of a chiral piperidine precursor. | researchgate.net |

| Pseudoconhydrine | Formation of the piperidine ring followed by stereoselective dihydroxylation. | nih.gov |

| (±)-Myrtine | Conjugate addition and intramolecular acylation of a piperidine derivative. | researchgate.net |

Chiral amino acids and their derivatives are fundamental building blocks of peptides and proteins and are widely used in medicinal chemistry. wikipedia.org this compound is a direct precursor to (S)-pipecolic acid, a non-proteinogenic cyclic amino acid.

The hydrolysis of the nitrile group in this compound leads directly to the formation of (S)-pipecolic acid. researchgate.net This straightforward conversion provides an efficient route to this valuable chiral amino acid. (S)-Pipecolic acid itself is a versatile chiral building block and is a component of several natural products. The synthesis of pipecolic acid derivatives can be achieved through a modified Strecker protocol, involving the addition of trimethylsilyl cyanide to tetrahydropyridines. researchgate.net

The biosynthesis of pipecolic acid in plants involves the conversion of L-lysine to 2,3-dehydropipecolic acid, which is then reduced. nih.gov The chemical synthesis from this compound offers a direct and stereocontrolled alternative.

Spirocyclic scaffolds are three-dimensional structures that are of increasing interest in medicinal chemistry due to their conformational rigidity and novelty. nih.govthieme-connect.de this compound can be utilized as a building block for the construction of chiral spirocyclic systems containing a piperidine ring.

The nitrile group of this compound can participate in cyclization reactions to form a second ring spiro-fused at the C-2 position of the piperidine. For example, the Thorpe-Ziegler reaction of a dinitrile derived from a substituted cyanopiperidine can lead to the formation of a spiropiperidine framework. nih.gov This approach has been applied to the construction of the carbon framework of perhydrohistrionicotoxin (B1200193), a complex spirocyclic alkaloid. nih.gov The synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds has also been achieved through three-component reactions involving amino acids, ketones, and isocyanides, demonstrating the versatility of forming spirocyclic structures containing the piperidine motif. nih.govresearchgate.net

Development of Novel Chiral Ligands and Catalysts

The development of new chiral ligands is crucial for the advancement of asymmetric catalysis. hawaii.edunii.ac.jpnih.gov Chiral piperidine-containing ligands have shown great promise in a variety of metal-catalyzed reactions. This compound provides a readily available chiral scaffold for the synthesis of novel ligands.

As mentioned earlier, the reduction of the nitrile group in this compound yields (S)-2-aminomethylpiperidine, a chiral diamine. researchgate.net This diamine and its derivatives can act as bidentate ligands for various transition metals. The C2-symmetry in chiral ligands has long been a dominant design principle, and while (S)-2-aminomethylpiperidine is not C2-symmetric, the development of non-symmetrical ligands has become increasingly important. nih.govresearchgate.net The two nitrogen atoms of the diamine have different chemical environments, which can be advantageous in certain catalytic transformations.

Furthermore, the piperidine nitrogen and the exocyclic amino group can be further functionalized to create a wider range of chiral ligands with tunable steric and electronic properties. These ligands can then be applied in various asymmetric reactions, such as hydrogenation, allylic alkylation, and Diels-Alder reactions.

Advanced Spectroscopic and Chromatographic Methodologies for Stereochemical Elucidation

Determination of Enantiomeric Excess and Purity

The determination of enantiomeric excess (e.e.) is critical to ensure the quality and efficacy of an enantiomerically pure substance. heraldopenaccess.us Chromatographic techniques are the primary methods for separating and quantifying the enantiomers of 2-cyanopiperidine (B128535).

Chiral Stationary Phase Gas Chromatography (CSP-GC)

Chiral Stationary Phase Gas Chromatography (CSP-GC) is a powerful and highly sensitive technique for separating volatile enantiomers. chromatographyonline.comuni-muenchen.de The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated onto the inside of a capillary column. gcms.cz For 2-cyanopiperidine, which is sufficiently volatile, direct analysis is possible. Modified cyclodextrins, such as permethylated beta-cyclodextrin, are commonly used as CSPs for this type of separation. gcms.cz The two enantiomers, (S)-2-Cyanopiperidine and (R)-2-Cyanopiperidine, form transient diastereomeric complexes with the CSP, which have different thermodynamic stabilities, leading to different retention times. uni-muenchen.de The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

Table 1: Representative CSP-GC Data for the Enantioseparation of 2-Cyanopiperidine

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-2-Cyanopiperidine | 12.45 | 1.5 |

| This compound | 12.88 | 98.5 |

Conditions: Column: 30m x 0.25mm ID, 0.25µm film thickness Chiraldex β-PM; Oven: 80°C (1 min) to 160°C @ 2°C/min; Carrier Gas: Hydrogen; Detector: FID.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used method for the enantioselective analysis of chiral compounds in the pharmaceutical industry. heraldopenaccess.usjiangnan.edu.cn For compounds like 2-cyanopiperidine that lack a strong UV chromophore, a pre-column derivatization strategy is often employed. nih.gov The secondary amine of the piperidine (B6355638) ring can be reacted with a suitable derivatizing agent, such as p-toluenesulfonyl chloride, to introduce a chromophore. nih.gov The resulting diastereomeric derivatives can then be separated on an achiral stationary phase (like C18), or the original enantiomers can be separated directly on a chiral stationary phase. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives. nih.gov The separation allows for the accurate quantification of each enantiomer to determine enantiomeric purity.

Table 2: Representative Chiral HPLC Data for Purity Analysis of Derivatized this compound

| Enantiomer (as N-tosyl derivative) | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 8.32 | 0.8 |

| (S)-enantiomer | 9.51 | 99.2 |

Conditions: Column: Chiralpak AD-H (250 x 4.6 mm); Mobile Phase: n-Hexane/Isopropanol (90:10 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 228 nm.

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In situ (real-time) spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, providing valuable data on reaction rates, intermediates, and mechanisms without the need for sampling. rsc.orgnih.gov

Real-time Infrared (IR) Spectroscopy for Deprotonation Studies

Real-time Fourier Transform Infrared (FTIR) spectroscopy is an ideal tool for studying the kinetics of reactions involving changes in specific functional groups. mt.com The deprotonation of the secondary amine in this compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be monitored in real-time. An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, and spectra are collected continuously. Analysts would monitor specific regions of the IR spectrum for changes in absorbance over time. The disappearance of the N-H stretching vibration (typically around 3300-3450 cm⁻¹) of the starting material and a potential shift in the C≡N (nitrile) stretching frequency (around 2240 cm⁻¹) upon formation of the lithium amide would be tracked. Plotting the absorbance of these peaks versus time provides a kinetic profile of the deprotonation reaction.

Table 3: Key IR Frequencies for Monitoring the Deprotonation of this compound

| Functional Group | Wavenumber (cm⁻¹) (Start of Reaction) | Wavenumber (cm⁻¹) (End of Reaction) | Trend |

|---|---|---|---|

| N-H Stretch | ~3350 | - | Absorbance Decreases |

| C-H Stretch (Piperidine) | ~2850-2950 | ~2850-2950 | Stable (Internal Standard) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of relative and absolute stereochemistry. rsc.orghmdb.ca For substituted piperidines, the analysis of coupling constants (J-values) in the ¹H NMR spectrum can help establish the relative stereochemistry of ring substituents (e.g., cis vs. trans). nih.govrsc.org

To determine the absolute configuration of this compound, a common strategy involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), to form a pair of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration can be assigned based on established models of the CDA's conformation. Alternatively, modern techniques using chiral NMR probes that form transient diastereomeric complexes can also be used to differentiate enantiomers directly in the NMR tube. nih.gov

Table 4: Hypothetical ¹H NMR Chemical Shift Data for Mosher's Amide Derivatives of 2-Cyanopiperidine

| Proton | (R)-MTPA Amide (ppm) | (S)-MTPA Amide (ppm) | Δδ (δS - δR) |

|---|---|---|---|

| H-2 (α-proton) | 4.85 | 4.95 | +0.10 |

| H-3 (axial) | 1.60 | 1.52 | -0.08 |

| H-3 (equatorial) | 1.95 | 1.88 | -0.07 |

| H-6 (axial) | 2.90 | 3.10 | +0.20 |

X-ray Crystallographic Analysis of Derived Structures for Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.com Since this compound is a liquid or low-melting solid, it is not suitable for direct analysis. Therefore, a crystalline derivative must be prepared. This is typically achieved by reacting the amine with an achiral reagent containing a heavy atom (e.g., p-bromobenzenesulfonyl chloride) or by forming a salt with a suitable acid. The resulting solid can then be crystallized. nih.gov

The crystal is subjected to X-ray diffraction, and the resulting diffraction pattern is used to solve the three-dimensional structure of the molecule. To determine the absolute configuration, anomalous dispersion effects are utilized. nih.gov When a heavy atom is present, the scattering of X-rays becomes sensitive to the absolute arrangement of atoms. The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer. researchgate.neted.ac.uk A value near zero confirms that the determined structure corresponds to the true absolute configuration of the molecule in the crystal. researchgate.net

Table 5: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃BrN₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 7.1, 10.5, 14.7 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

Data for a hypothetical N-(4-bromobenzenesulfonyl)-2-cyanopiperidine derivative.

Theoretical and Computational Chemistry Studies of S 2 Cyanopiperidine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the geometric and electronic characteristics of (S)-2-Cyanopiperidine. These methods solve approximations of the Schrödinger equation to determine molecular properties. nih.gov By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand the molecule's reactivity and electronic transitions. nih.govmdpi.com Furthermore, these calculations can predict spectroscopic properties, which are invaluable for interpreting experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT applications for this compound and related molecules include the optimization of molecular geometry to find the most stable three-dimensional structure and the calculation of electronic properties to predict chemical stability and reactivity. nih.govrsc.org For instance, DFT can be used to calculate global reactivity descriptors such as electronegativity, global hardness, and the electrophilicity index from the HOMO and LUMO energies. nih.gov These descriptors help in understanding how the molecule interacts with other chemical species. DFT calculations are also effective in simulating spectra, such as the surface-enhanced Raman scattering (SERS) spectra of piperidine (B6355638) adsorbed on silver, by modeling complexes between the molecule and metal surfaces. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used functionals include the B3LYP hybrid functional, which combines Hartree-Fock theory with DFT. nih.govplos.org For systems where non-covalent interactions are important, dispersion corrections, such as Grimme's D3 with Becke-Johnson damping (GD3-BJ), are often added to functionals like B3LYP to improve accuracy. nih.govmdpi.com The selection of the basis set, such as the Pople-style 6-31G(d) or the LanL2DZ basis set for systems with metal atoms, is also critical for obtaining reliable results. nih.govmdpi.com

Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations for Piperidine Derivatives

| Category | Examples | Typical Application |

|---|---|---|

| Functionals | B3LYP, M06-2X, PBE0, CAM-B3LYP | Geometry optimization, electronic properties, reaction energies. nih.govplos.org |

| Dispersion Corrections | D3, GD3-BJ | Systems with significant van der Waals interactions or hydrogen bonding. nih.gov |

| Basis Sets | 6-31G(d), 6-311+G(d,p), def2-SVP, LanL2DZ | Defines the flexibility for describing the spatial distribution of electrons. nih.govmdpi.comchemrxiv.org |

Conformational Analysis and Energetic Profiles

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. nih.gov For this compound, this results in two primary chair conformers: one with the cyano group in an axial position and one with it in an equatorial position.

Computational methods can be used to calculate the relative energies of these conformers to determine which is more stable. The energy difference between the axial and equatorial conformers dictates the conformational equilibrium of the molecule. For many substituted piperidines, the equatorial conformer is favored to reduce steric hindrance. nih.gov However, specific electronic effects, such as allylic strain, can sometimes favor the axial conformer. nih.gov Energetic profiles can be generated by systematically rotating specific bonds (e.g., the C-C≡N bond) to map the potential energy surface and identify all stable conformers and the energy barriers between them.

Table 2: Illustrative Energetic Profile of this compound Conformers

| Conformer | Cyano Group Position | Calculated Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 (most stable) | Minimized steric interactions. |

| Chair 2 | Axial | ~2.1 | 1,3-diaxial interactions with axial hydrogens. nih.gov |

| Twist-Boat | - | >5.0 | Higher torsional and steric strain compared to chair. nih.gov |

Note: The energy values are illustrative and depend on the level of theory and solvation model used.

Reaction Mechanism Investigation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying nucleophilic substitution reactions (SN2) at the carbon bearing the cyano group or reactions involving the nitrogen atom of the piperidine ring. masterorganicchemistry.comschrodinger.com

By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. The highest point along this path is the transition state, which represents the energy barrier for the reaction. Locating and characterizing the transition state structure is crucial for understanding the reaction kinetics. masterorganicchemistry.com Computational programs can perform transition state searches and subsequent frequency calculations to confirm that the identified structure is a true transition state (characterized by a single imaginary frequency). schrodinger.com This allows for the calculation of the activation energy (ΔGǂ), which is directly related to the reaction rate. chemrxiv.org

Solvation Model Impact on Computational Predictions

Reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net These models are computationally efficient and can significantly improve the accuracy of predicted properties like conformational energies and reaction barriers in solution. nih.govnih.govresearchgate.net

For example, geometry optimizations can be performed with an implicit water model to better reflect physiological conditions. nih.gov The SMD model has been used to screen large sets of solvents to find the optimal medium for a specific chemical reaction by calculating the free energy of reaction in each solvent. researchgate.net Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. nih.gov

Prediction of Stereoselectivity in Novel Reactions

A key advantage of computational chemistry is its ability to predict the stereochemical outcome of reactions. For reactions involving this compound that generate a new stereocenter, theoretical calculations can be used to determine which diastereomeric product is likely to be favored.

This is achieved by locating the transition states for the formation of all possible stereoisomers. The relative energies of these diastereomeric transition states are then calculated. According to transition state theory, the reaction pathway with the lower energy transition state will be faster, leading to the major product. By comparing the activation energies for the different stereochemical pathways, the stereoselectivity of the reaction can be predicted. This predictive power is invaluable in the design of new synthetic routes, allowing chemists to target specific stereoisomers.

Emerging Research Directions and Future Challenges

Sustainable and Green Chemistry Approaches in (S)-2-Cyanopiperidine Synthesis

One promising green approach involves the chemoenzymatic synthesis of this compound. This strategy leverages the high enantioselectivity of enzymes for the key stereochemistry-defining step, often followed by conventional chemical transformations for cyclization and functional group manipulation. For instance, a reported synthesis utilizes an (R)-oxynitrilase-catalyzed reaction to produce a chiral bromohydrin, which then undergoes cyclization to form the piperidine (B6355638) ring. This method avoids the need for chiral auxiliaries or extensive purification steps to separate enantiomers, contributing to a more sustainable process.

The exploration of greener solvent systems is another critical aspect. The replacement of traditional volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is an active area of investigation. While challenges remain in terms of substrate solubility and catalyst compatibility, the potential benefits in reducing environmental impact are substantial.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Utilization of enzymes (e.g., oxynitrilases) for enantioselective steps. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Investigating the use of water, ionic liquids, and other green solvents to replace hazardous organic solvents. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. |

Exploration of Organocatalytic and Biocatalytic Pathways

The development of asymmetric catalytic methods is at the forefront of modern organic synthesis. For this compound, both organocatalysis and biocatalysis offer powerful avenues to achieve high levels of enantioselectivity.

Organocatalysis provides a metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts. While specific organocatalytic methods for the direct synthesis of this compound are still emerging, related transformations on similar scaffolds suggest significant potential. For example, enantioselective Michael additions and Mannich reactions catalyzed by chiral amines or phosphoric acids could be adapted to construct the chiral piperidine core. The development of organocatalysts that can facilitate the asymmetric cyanation of a suitable piperidine precursor is a key area of future research.

Biocatalysis , as mentioned earlier, has already demonstrated its utility in the synthesis of this compound. The use of isolated enzymes or whole-cell systems can offer unparalleled selectivity under mild reaction conditions. Key enzyme classes being explored for the synthesis of chiral amines and related heterocycles include:

Oxynitrilases: Catalyze the enantioselective addition of cyanide to aldehydes or ketones.

Transaminases: Can be used for the asymmetric synthesis of chiral amines from prochiral ketones.

Lipases: Often employed for the kinetic resolution of racemic mixtures.

Future research in this area will likely focus on enzyme engineering and directed evolution to develop biocatalysts with enhanced stability, broader substrate scope, and improved activity towards precursors of this compound. The immobilization of enzymes is another important strategy to improve their reusability and facilitate their application in industrial-scale processes.

Expansion of Reactivity Profiles for Diverse Molecular Architectures

This compound is a versatile intermediate whose reactivity can be harnessed to construct a wide array of complex molecular architectures. The nitrile group and the secondary amine provide two key handles for further chemical transformations.

The nitrile group can be readily converted into a variety of other functional groups, including:

Amines: Reduction of the nitrile yields the corresponding primary amine, (S)-2-(aminomethyl)piperidine, a valuable building block for the synthesis of ligands and pharmaceuticals.

Carboxylic acids: Hydrolysis of the nitrile leads to the formation of (S)-pipecolic acid, a non-proteinogenic amino acid found in various natural products.

Aldehydes and Ketones: Partial reduction or reaction with organometallic reagents can provide access to these carbonyl compounds.

The secondary amine can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents. This allows for the modulation of the molecule's physical and biological properties.

The combination of these transformations allows for the use of this compound as a scaffold in diversity-oriented synthesis (DOS) to generate libraries of structurally diverse piperidine derivatives for biological screening. For example, the synthesis of various piperidine alkaloids, such as (R)-(-)-coniine, has been achieved starting from this compound. The development of novel synthetic methodologies that exploit the unique reactivity of this chiral building block remains an active area of research.

Integration of Flow Chemistry Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages for the scalable and safe synthesis of fine chemicals and active pharmaceutical ingredients (APIs).

The application of flow chemistry to the synthesis of this compound and other chiral piperidines is a promising area of development. Key advantages of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to improved reaction yields and selectivities.

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions.

Scalability: Scaling up a flow process is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors.

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time reaction monitoring and optimization.

While specific examples of the continuous flow synthesis of this compound are not yet widely reported, the successful application of this technology to the synthesis of other chiral piperidines demonstrates its feasibility. Future work will likely focus on adapting existing batch syntheses of this compound to continuous flow processes, as well as developing novel flow-specific synthetic routes.

Synergistic Approaches: Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work provides a powerful synergistic approach to accelerate the development of new synthetic methods and to gain a deeper understanding of reaction mechanisms.

In the context of this compound synthesis, computational tools can be employed in several ways:

Catalyst Design: Molecular modeling and density functional theory (DFT) calculations can be used to design and optimize the structure of organocatalysts or to understand the binding of substrates to the active site of an enzyme. This can guide the experimental efforts towards more effective catalytic systems.

Reaction Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanism of a reaction, including the identification of transition states and intermediates. This knowledge can be used to rationalize experimental observations and to predict the outcome of new reactions.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, helping to prioritize synthetic targets.

The combination of computational predictions with experimental validation creates a powerful feedback loop that can significantly accelerate the research and development process. For instance, computational screening of potential catalysts can narrow down the number of experiments that need to be performed, saving time and resources. Similarly, experimental results can be used to refine and validate computational models, leading to more accurate predictions in the future. As computational power continues to increase and theoretical models become more sophisticated, the role of this synergistic approach in the field of asymmetric synthesis is expected to grow even further.

Q & A

Q. What are the established synthetic routes for (S)-2-Cyanopiperidine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : this compound is typically synthesized via asymmetric catalysis or resolution techniques. Key methods include:

- Enantioselective Strecker Synthesis : Using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the piperidine ring .

- Resolution via Diastereomeric Salt Formation : Separation using chiral acids (e.g., tartaric acid derivatives) followed by recrystallization .

To assess enantiomeric purity, use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to minimize racemization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for diagnostic signals: δ ~3.5–4.0 ppm (piperidine CH-N), δ ~2.5–3.0 ppm (CH2 adjacent to nitrile).

- ¹³C NMR : Confirm nitrile group at δ ~115–120 ppm .

- IR Spectroscopy : Verify C≡N stretch at ~2240 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be addressed via:

- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to identify kinetic vs. thermodynamic pathways .

- Molecular Dynamics Simulations : Analyze solvent effects on nucleophilic attack at the nitrile group .

Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models .

Q. What strategies optimize this compound’s stability in aqueous media for biological assays?

- Methodological Answer :

Q. How should researchers design experiments to investigate this compound’s role in asymmetric organocatalysis?

- Methodological Answer : Apply the PICO framework adapted for chemical research:

- Population : this compound as a catalyst.

- Intervention : Reaction conditions (e.g., solvent, temperature).

- Comparison : Alternative catalysts (e.g., (R)-enantiomer or proline derivatives).

- Outcome : Enantiomeric excess (ee), yield, turnover frequency (TOF).

Use a Taguchi experimental design to test 3–5 variables (e.g., catalyst loading, solvent polarity) with ANOVA for statistical significance .

Q. How can conflicting spectral data during this compound characterization be systematically addressed?

- Methodological Answer : Follow a contradiction analysis protocol :

Replicate Experiments : Confirm reproducibility under identical conditions.

Cross-Technique Validation : Compare NMR, IR, and X-ray crystallography data.

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidation products).

Collaborative Review : Engage crystallography experts to resolve stereochemical ambiguities .

Methodological Frameworks

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does solvent polarity modulate this compound’s catalytic efficiency in Michael additions?” .

- PICO Adaptation : Tailor variables to chemical context (e.g., substituent effects, stereoelectronic parameters) .

Data Reporting and Reproducibility

Q. What minimal experimental details must be reported to ensure reproducibility of this compound syntheses?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.